molecular formula C23H19ClN4O4S B3750538 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B3750538
M. Wt: 482.9 g/mol
InChI Key: GBADWDUAHBHVLP-LDADJPATSA-N
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Description

The compound 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide features a hybrid structure combining a thiazolidinone core and a pyrazole-acetamide moiety. The thiazolidinone ring is substituted with a 4-chlorobenzylidene group, while the acetamide is linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group. The pyrazole-acetamide moiety, commonly found in antipyrine derivatives, may enhance pharmacokinetic properties .

Synthetic routes for analogous compounds involve coupling reactions between carboxylic acid derivatives (e.g., 4-chlorobenzoyl isothiocyanate) and 4-aminoantipyrine, facilitated by carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) . Cyclization steps, monitored via FT-IR and NMR, are critical for forming heterocyclic cores .

Properties

IUPAC Name

2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-14-20(22(31)28(26(14)2)17-6-4-3-5-7-17)25-19(29)13-27-21(30)18(33-23(27)32)12-15-8-10-16(24)11-9-15/h3-12H,13H2,1-2H3,(H,25,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADWDUAHBHVLP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for a variety of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.

The molecular formula of the compound is C19H14ClN3O5SC_{19}H_{14}ClN_{3}O_{5}S, with a molecular weight of approximately 440.82 g/mol. The structure features a thiazolidine ring and a pyrazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has shown that thiazolidinone derivatives possess significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various thiazolidinone compounds against different cancer cell lines. The results indicated that compounds similar to our target compound demonstrated high inhibition rates against glioblastoma and leukemia cell lines.

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-29572.11

These findings suggest that the incorporation of specific substituents in thiazolidinones can enhance their anticancer efficacy .

Antibacterial Activity

The antibacterial properties of thiazolidinones have also been extensively studied. A recent investigation into new derivatives reported that some exhibited antibacterial activity comparable to standard antibiotics like oxacillin. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Thiazolidinones have shown promise in reducing inflammation through various pathways. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to our target compound:

  • Da Silva et al. (2020) : This study focused on the synthesis and evaluation of thiazolidinone derivatives for anticancer activity. Their findings highlighted several compounds with significant cytotoxic effects against glioblastoma cells .
  • Güzel-Akdemir et al. (2021) : This research assessed the anticancer potential of benzilic acid-based thiazolidinones, reporting high inhibition rates against various cancer cell lines including MOLT-4 and SF-295 .
  • Heerding et al. (2003) : This study examined the antibacterial properties of thiazolidine derivatives and found that some exhibited stronger activity than conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. The thiazolidinone moiety in this compound is known for its ability to inhibit bacterial growth and could be a candidate for developing new antibiotics. Studies have shown that related compounds demonstrate activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Compounds similar to the one have been studied for their anti-inflammatory effects. The incorporation of the thiazolidinone structure may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential
The compound's structure suggests possible anticancer activity. Thiazolidinones have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies have indicated that modifications to the thiazolidinone framework can enhance cytotoxicity against various cancer cell lines .

Agricultural Science

Pesticidal Applications
The unique structural features of this compound may lend themselves to applications in agriculture as a pesticide or herbicide. Research into similar thiazolidinone derivatives has shown promise in controlling plant pathogens and pests, suggesting that this compound could be developed into an agricultural chemical .

Materials Science

Polymer Chemistry
In materials science, compounds with similar structures have been explored as precursors for polymer synthesis. The ability to form stable bonds and modify physical properties makes such compounds suitable for creating advanced materials with specific functionalities .

Summary of Research Findings

Application AreaKey Findings
Medicinal ChemistryAntimicrobial activity against bacteria; anti-inflammatory properties; potential anticancer effects.
Agricultural SciencePotential use as pesticides or herbicides based on structural similarities with effective compounds.
Materials SciencePossible applications in polymer synthesis for advanced materials development.

Case Studies

  • Antimicrobial Study : A study conducted on thiazolidinone derivatives found that modifications to the benzylidene group significantly enhanced antimicrobial efficacy against E. coli strains .
  • Anti-inflammatory Research : Investigations into thiazolidinones showed a marked reduction in inflammation markers in animal models of arthritis when treated with similar compounds, indicating a pathway for therapeutic development .
  • Pesticidal Efficacy : Field trials using thiazolidinone-based pesticides demonstrated effective control over common agricultural pests, supporting further exploration into the commercial viability of such compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide linkage (–NHCO–) and thiazolidinone ring are susceptible to hydrolysis under acidic or alkaline conditions.

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond. For example, the pyrazolone-linked acetamide group may hydrolyze to form carboxylic acid and amine derivatives .

  • Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon can degrade the thiazolidinone ring, yielding mercaptoacetic acid derivatives.

Table 1: Hypothesized Hydrolysis Products

ConditionSite of ReactionMajor Products
AcidicAcetamide linkage2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid + Pyrazol-4-amine
AlkalineThiazolidinone ring4-chlorobenzaldehyde + Mercaptoacetic acid derivatives

Electrophilic Substitution

The 4-chlorobenzylidene group provides an electron-deficient aromatic system, favoring electrophilic substitution at the para position relative to the chlorine atom.

  • Nitration : Reaction with nitric acid could introduce a nitro group at the para position of the benzene ring.

  • Halogenation : Further chlorination/bromination may occur under Lewis acid catalysis (e.g., FeCl₃) .

Table 2: Potential Electrophilic Substitution Reactions

ReagentPositionProduct
HNO₃/H₂SO₄C-3 of benzene2-[5-(3-nitro-4-chlorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]-...
Cl₂/FeCl₃C-2 of benzene2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]-...

Reduction Reactions

The thiazolidinone’s conjugated enone system (C=O and C=N) is reducible via catalytic hydrogenation or borohydride agents:

  • NaBH₄ Reduction : Selective reduction of the C=N bond in the thiazolidinone ring generates a thiazolidine derivative.

  • H₂/Pd-C : Full reduction of both C=O and C=N bonds may yield a saturated thiazinane structure .

Table 3: Reduction Pathways

Reducing AgentSite of ReductionProduct
NaBH₄Thiazolidinone C=N bond2-[5-(4-chlorobenzyl)-2,4-dioxo-thiazolidin-3-yl]-...
H₂/Pd-CThiazolidinone C=O/C=N2-[5-(4-chlorobenzyl)-thiazinane-3-yl]-...

Nucleophilic Additions

The 2,4-dioxo-thiazolidinone moiety reacts with nucleophiles such as amines or Grignard reagents:

  • Amine Attack : Primary amines (e.g., methylamine) may open the thiazolidinone ring, forming thiourea derivatives .

  • Grignard Reagents : Organomagnesium compounds add to the carbonyl group, generating alcohol intermediates .

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally related thiazolidinones indicates decomposition above 250°C, releasing CO₂ and HCl. Pyrolysis likely cleaves the acetamide bond and chlorobenzylidene group .

Biological Reactivity

  • Enzymatic Hydrolysis : Esterases or amidases may metabolize the acetamide group, as seen in related pyrazolone derivatives .

  • Antioxidant Activity : The thiazolidinone ring’s conjugated system can scavenge free radicals, forming stable resonance-stabilized radicals.

Key Research Findings

  • The 4-chlorobenzylidene group enhances electrophilic substitution reactivity compared to unsubstituted analogs .

  • Pyrazolone-linked acetamides exhibit slower hydrolysis rates than aliphatic analogs due to steric hindrance .

  • Thiazolidinones with electron-withdrawing groups (e.g., –Cl) show higher thermal stability.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogues lie in substituents on the aromatic rings and heterocyclic cores:

Compound Name Core Structure Substituents/Rings Reference
Target Compound Thiazolidinone + pyrazole-acetamide 4-Chlorobenzylidene, 1,5-dimethyl-3-oxo-2-phenylpyrazole -
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide 2,4-Dichlorophenyl, no thiazolidinone
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole-acetamide 4-Methylsulfanylphenyl, no thiazolidinone
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide Triazole-thioacetamide 4-Bromophenyl, pyridinyl, 4-chlorophenyl

Key Observations :

  • The thiazolidinone ring in the target compound distinguishes it from pyrazole-acetamide derivatives lacking this moiety .

Physical and Crystallographic Properties

  • Melting Points: Pyrazole-acetamide derivatives exhibit high melting points (473–475 K), attributed to strong hydrogen bonding . The target compound’s thiazolidinone ring may further stabilize the crystal lattice.
  • Hydrogen Bonding: In pyrazole-acetamides, N–H⋯O interactions form R₂²(10) dimeric motifs, as observed in 2-(2,4-dichlorophenyl)-N-(pyrazolyl)acetamide . The thiazolidinone’s carbonyl groups could introduce additional hydrogen-bonding sites.
  • Dihedral Angles : Steric effects between substituents (e.g., 80.70° rotation in dichlorophenyl derivatives) influence molecular conformation and packing .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Heterocycle Key Substituents Hydrogen Bonding Motif Melting Point (K)
2-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(pyrazol-4-yl)acetamide Thiazolidinone + pyrazole 4-Chlorobenzylidene N–H⋯O (potential) Not reported
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl R₂²(10) dimer 473–475
N-(Pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole 4-Methylsulfanylphenyl Not reported Not reported

Q & A

Q. How to design SAR studies for this compound’s derivatives?

  • Systematically vary substituents on the benzylidene and pyrazolone rings. Prioritize groups based on Hammett σ values (e.g., -Cl: σ = 0.23, -OCH₃: σ = -0.27) to correlate electronic effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

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